molecular formula C18H15ClN4O B7758899 5-amino-1-(2-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(2-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7758899
M. Wt: 338.8 g/mol
InChI Key: HHJLMAOFCGRONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-amino-1-(2-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(2-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the chlorophenyl group: This step may involve a halogenation reaction where a phenyl ring is chlorinated.

    Construction of the pyrrole ring: This can be done through a cyclization reaction involving an amine and a carbonyl compound.

    Final assembly: The different moieties are then combined under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole moiety.

    Reduction: Reduction reactions could target the nitro group if present or reduce double bonds within the structure.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

“5-amino-1-(2-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrole
  • 5-amino-1-(2-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol

Uniqueness

The unique combination of the pyrrole, benzimidazole, and chlorophenyl groups in “5-amino-1-(2-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

5-amino-1-(2-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-22-14-9-5-3-7-12(14)21-18(22)16-15(24)10-23(17(16)20)13-8-4-2-6-11(13)19/h2-9H,10,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJLMAOFCGRONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=CC=C4Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=CC=C4Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.